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Cat. No.: B12363410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core therapeutic potential of IR-58, a novel near-

infrared (NIR) small-molecule autophagy-enhancer. The primary focus is on its mechanism of

action, which centers on the targeted inhibition of the mitochondrial protein translocase TIM44,

presenting a promising avenue for cancer therapy, particularly in colorectal cancer (CRC).

Core Therapeutic Target: TIM44
IR-58's therapeutic efficacy is rooted in its ability to selectively target and inhibit the translocase

of inner mitochondrial membrane 44 (TIM44).[1][2][3] TIM44 is a crucial component of the

mitochondrial protein import machinery, anchoring mitochondrial heat shock protein 70 to the

TIM23 complex to facilitate the translocation of nuclear-encoded proteins into the mitochondrial

matrix.[4] Emerging evidence identifies TIM44 as a potential oncogene, with its expression

positively correlating with the development and poor prognosis of colorectal cancer.[1][3][5] The

significance of TIM44 as a therapeutic target is further underscored by its role in other

malignancies, including human glioma and ovarian cancer.

Mechanism of Action: Induction of Excessive
Autophagy and Apoptosis
IR-58 functions as a tumoricidal agent by inducing excessive and lethal autophagy in cancer

cells.[1][5][6] This process is initiated by the preferential accumulation of IR-58 within the
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mitochondria of tumor cells, a process dependent on glycolysis and organic anion transporter

polypeptides.[1][2][6]

Upon mitochondrial accumulation, IR-58 inhibits the TIM44-superoxide dismutase 2 (SOD2)

pathway.[1][5][6] This inhibition leads to a surge in mitochondrial reactive oxygen species

(ROS). The excessive ROS production subsequently modulates the Akt-mammalian target of

rapamycin (mTOR) signaling pathway, a central regulator of cell growth and autophagy.[1][5][6]

[7] The resulting dysregulation of this pathway triggers an overwhelming autophagic response

that ultimately culminates in apoptotic cell death of the cancer cells.
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Caption: Signaling pathway of IR-58 inducing apoptosis.

Quantitative Data Summary
The following table summarizes the key quantitative findings from the foundational study on IR-
58.
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Parameter Cell Line Value Description

IC50 HCT116 1.8 µM

Half-maximal

inhibitory

concentration for cell

viability after 48h

treatment.

HT29 2.5 µM

Half-maximal

inhibitory

concentration for cell

viability after 48h

treatment.

SW620 3.1 µM

Half-maximal

inhibitory

concentration for cell

viability after 48h

treatment.

NCM460 > 50 µM

Half-maximal

inhibitory

concentration for

normal colon mucosal

epithelial cells.

Tumor Inhibition (in

vivo)
HCT116 Xenograft ~70%

Tumor growth

inhibition with 10

mg/kg IR-58

treatment.

Key Experimental Protocols
This section provides a detailed overview of the methodologies employed in the

characterization of IR-58's therapeutic potential.

Synthesis of IR-58
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The synthesis of IR-58 is a multi-step process involving the condensation of indolenine

precursors with a polymethine bridge, followed by purification using column chromatography.

The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass

spectrometry (HRMS) to confirm its chemical structure and purity.

Indolenine Precursors Condensation with
Polymethine Bridge Crude IR-58 Purification

(Column Chromatography)
Characterization
(NMR, HRMS) Pure IR-58

Click to download full resolution via product page

Caption: Workflow for the synthesis and validation of IR-58.

Cell Viability and IC50 Determination
Objective: To assess the cytotoxic effects of IR-58 on colorectal cancer cell lines and normal

colon epithelial cells.

Protocol:

Cells (HCT116, HT29, SW620, and NCM460) are seeded in 96-well plates at a density of

5x10³ cells/well and cultured for 24 hours.

The culture medium is replaced with fresh medium containing various concentrations of IR-
58 (0-50 µM).

After 48 hours of incubation, cell viability is determined using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The absorbance is measured at 570 nm using a microplate reader.

The half-maximal inhibitory concentration (IC50) values are calculated by non-linear

regression analysis using GraphPad Prism software.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of IR-58 in a mouse model of colorectal cancer.

Protocol:
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Female BALB/c nude mice (4-6 weeks old) are subcutaneously injected with 5x10⁶ HCT116

cells in the right flank.

When tumors reach a volume of approximately 100 mm³, the mice are randomly assigned to

a control group (vehicle) and a treatment group (IR-58).

IR-58 is administered via intravenous injection at a dose of 10 mg/kg every three days for a

total of five injections.

Tumor volume is measured every three days using calipers and calculated using the formula:

(length × width²)/2.

At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed,

and photographed.

Investigation of the Mechanism of Action
Objective: To elucidate the molecular pathway through which IR-58 exerts its effects.

Protocol:

siRNA Interference: HCT116 cells are transfected with small interfering RNAs (siRNAs)

targeting TIM44 or a non-targeting control siRNA using a lipofectamine-based reagent. After

48 hours, cells are treated with IR-58, and subsequent analyses (e.g., Western blot, cell

viability) are performed.

RNA Sequencing: HCT116 cells are treated with IR-58 or a vehicle control. Total RNA is

extracted, and library preparation is performed. Sequencing is conducted on an Illumina

sequencing platform. Differential gene expression analysis is performed to identify genes

and pathways affected by IR-58.

Mass Spectrometry: Mitochondria are isolated from HCT116 cells treated with IR-58 or a

vehicle control. Mitochondrial protein lysates are subjected to mass spectrometry-based

proteomic analysis to identify protein interaction partners of TIM44 and changes in the

mitochondrial proteome.
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Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal

amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and

probed with primary antibodies against TIM44, SOD2, p-Akt, Akt, p-mTOR, mTOR, and β-

actin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using

an enhanced chemiluminescence (ECL) detection system.

ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-

dichlorofluorescin diacetate (DCFH-DA). Cells are treated with IR-58, incubated with DCFH-

DA, and analyzed by flow cytometry or fluorescence microscopy.

In Vitro Studies In Vivo Studies Mechanism Investigation

Cell Viability
(MTT Assay)

ROS Detection
(DCFH-DA) Western Blot Tumor Xenograft Model siRNA Interference RNA Sequencing Mass Spectrometry

IR-58
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Caption: Experimental workflow for IR-58 evaluation.

Conclusion and Future Directions
IR-58 represents a promising therapeutic agent with a novel mechanism of action targeting the

mitochondrial protein TIM44. Its ability to induce excessive autophagy and apoptosis in

colorectal cancer cells, coupled with its favorable in vivo efficacy, highlights its potential for

further development. Future research should focus on optimizing the delivery of IR-58,

exploring its efficacy in other TIM44-overexpressing cancers, and conducting preclinical safety

and toxicology studies to pave the way for potential clinical translation. The detailed

understanding of its molecular pathway provides a solid foundation for the rational design of

combination therapies to enhance its anti-cancer effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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